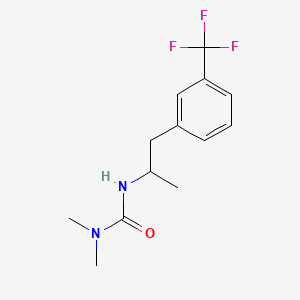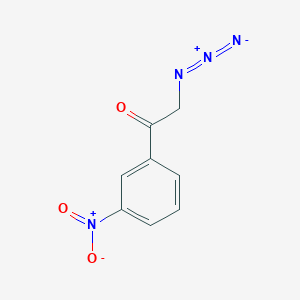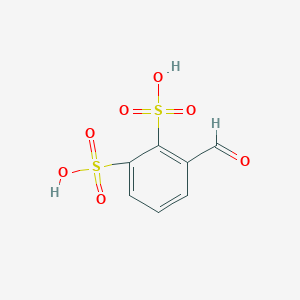
N4,N4'-(biphenyl-4,4'-diyl)bis(N4,N4',N4'-triphenylbiphenyl-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) is a complex organic compound primarily used in the field of organic electronics. This compound is known for its high hole mobility and favorable charge transport characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) devices, and other electronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) typically involves multiple steps, including the formation of biphenyl and triphenylamine derivatives. The reaction conditions often require the use of solvents such as chloroform, dichloromethane, and toluene, which help dissolve the reactants and facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its performance in electronic applications .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives .
Aplicaciones Científicas De Investigación
N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) has a wide range of scientific research applications:
Chemistry: Used as a hole transport material in organic electronic devices.
Biology: Investigated for potential use in biosensors due to its electronic properties.
Medicine: Explored for applications in drug delivery systems.
Industry: Utilized in the production of OLEDs, OPV devices, and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism of action of N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) involves its ability to transport holes efficiently. This compound interacts with molecular targets in electronic devices, facilitating the movement of charge carriers and enhancing the device’s performance. The pathways involved include the formation of charge transfer complexes and the stabilization of charge carriers .
Comparación Con Compuestos Similares
Similar Compounds
- N4,N4’-Di(naphthalen-1-yl)-N4,N4’-bis(4-vinylphenyl)biphenyl-4,4’-diamine
- N4,N4,N4’,N4’-Tetra(1,1’-biphenyl)-4-yl-(1,1’-biphenyl)-4,4’-diamine
Uniqueness
Compared to similar compounds, N4,N4’-(biphenyl-4,4’-diyl)bis(N4,N4’,N4’-triphenylbiphenyl-4,4’-diamine) offers higher hole mobility and better charge transport characteristics. These properties make it particularly suitable for high-performance electronic applications, such as OLEDs and OPV devices .
Propiedades
Fórmula molecular |
C72H56N4 |
|---|---|
Peso molecular |
977.2 g/mol |
Nombre IUPAC |
N-cyclohexa-1,3-dien-1-yl-N-phenyl-4-[4-(N-[4-[4-(N-[4-[4-(N-phenylanilino)phenyl]phenyl]anilino)phenyl]phenyl]anilino)phenyl]aniline |
InChI |
InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |
Clave InChI |
ZBZXYUYUUDZCNB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-dimethyl-3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine oxide](/img/structure/B13406161.png)
![tert-butyl N-[(2R)-1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13406163.png)

![(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)


![1-[1-[3-[Bis(4-fluorophenyl)amino]propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13406216.png)

